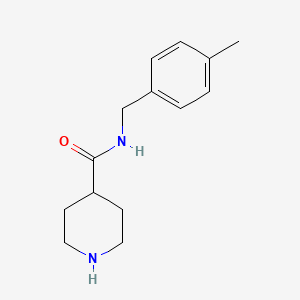

N-(4-methylbenzyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-2-4-12(5-3-11)10-16-14(17)13-6-8-15-9-7-13/h2-5,13,15H,6-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJXLBQGZILJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358274 | |

| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-60-3 | |

| Record name | N-(4-methylbenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of the N-(4-methylbenzyl)piperidine-4-carboxamide Scaffold

Topic: Physicochemical Properties & Characterization of N-(4-methylbenzyl)piperidine-4-carboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary

This compound represents a quintessential "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a polar, ionizable piperidine core with a lipophilic aromatic tail via a flexible amide linker. This specific architecture serves as a critical pharmacophore in the design of inhibitors for targets ranging from GPCRs (e.g., CCR5, TRPV1) to enzymes like Glutaminyl Cyclase (sQC) and Dihydrofolate Reductase (DHFR) .

This guide provides a rigorous technical analysis of the compound’s physicochemical properties, detailing the causality between its structure and its behavior in biological systems. It further establishes standardized protocols for characterizing this molecule, serving as a template for optimizing piperidine-carboxamide libraries.

Structural & Physicochemical Datasheet

The following data represents the core physicochemical identity of the molecule. These values dictate the compound's "drug-likeness" and its fate within biological matrices.

Molecular Identity

-

IUPAC Name: N-[(4-methylphenyl)methyl]piperidine-4-carboxamide[1]

-

Molecular Formula:

[1] -

SMILES: CC1=CC=C(C=C1)CNC(=O)C2CCNCC2

-

Core Scaffold: Piperidine-4-carboxamide (Secondary Amine)

Quantitative Property Profile

| Property | Value (Predicted/Exp) | Biological Implication |

| Molecular Weight | 232.32 g/mol | Ideal for fragment-based drug discovery (FBDD); allows room for further functionalization (MW < 300). |

| cLogP (Neutral) | ~1.4 - 1.6 | Indicates moderate lipophilicity in the uncharged state. Favorable for oral bioavailability (Rule of 5 compliant). |

| LogD (pH 7.4) | ~ -1.2 to -0.8 | Critical: At physiological pH, the piperidine nitrogen is protonated ( |

| pKa (Basic) | 10.8 ± 0.5 | The secondary piperidine amine is highly basic. It exists as a cation in the stomach (pH 1.2) and blood (pH 7.4). |

| TPSA | ~41 Ų | Topological Polar Surface Area is well below the 140 Ų limit, suggesting high potential for cell membrane permeability if charge is masked or transported. |

| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Critical for receptor binding; the piperidine NH is a key vector for salt-bridge formation in active sites. |

| Rotatable Bonds | 4 | High flexibility allows induced-fit binding but imposes an entropic penalty upon binding. |

Critical Analysis: Structure-Property Relationships (SPR)

The Ionization Switch

The defining feature of this molecule is the piperidine nitrogen . Unlike the amide nitrogen (which is resonance-stabilized and neutral), the piperidine ring acts as a pH-dependent switch.

-

Mechanism: At pH 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the molecules are positively charged.

-

Impact: This high pKa improves aqueous solubility (preventing precipitation in assays) but can hinder passive diffusion across the Blood-Brain Barrier (BBB) unless specific cation transporters are engaged.

The Lipophilic Tail (4-Methylbenzyl)

The 4-methylbenzyl group provides a specific hydrophobic vector.

-

Causality: The para-methyl group increases the lipophilicity (LogP) by approximately 0.5 units compared to the unsubstituted benzyl analog. This steric bulk often occupies hydrophobic pockets (e.g., S1 or S2 subsites) in enzyme active sites, enhancing potency via Van der Waals interactions.

Experimental Protocols: Characterization & Synthesis

To ensure data integrity, the following self-validating protocols should be used. These workflows prioritize reproducibility and error detection.

Synthesis Workflow (Visualized)

The synthesis requires a protection-deprotection strategy to ensure regioselectivity at the amide bond without alkylating the piperidine nitrogen.

Figure 1: Synthetic pathway utilizing Boc-protection to ensure selective amide formation.

Protocol: Potentiometric pKa Determination

Because the pKa governs the solubility and permeability profile, accurate measurement is superior to prediction.

-

Preparation: Dissolve 5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster).

-

Titration: Use a standardized HCl solution to lower pH to 2.0. Titrate upwards with standardized KOH to pH 12.0 under inert gas (

) to prevent carbonate formation. -

Validation: The titration curve must show a sharp inflection point corresponding to the piperidine deprotonation.

-

Calculation: Use the Bjerrum plot method. If the compound precipitates near the pKa (neutral form insolubility), switch to a Cosolvent pKa method (Methanol/Water ratios) and extrapolate to 0% organic solvent.

Protocol: Kinetic Solubility Assay

This assay determines the "practical" solubility for biological screening.

-

Stock: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

-

Pass Criteria: Solubility > 50 µM is considered "High" for this scaffold.

-

Fail Criteria: < 10 µM indicates a need for salt formation (e.g., Hydrochloride or Tartrate salt).

-

Biological Relevance & Pathway Integration

This scaffold is not merely a chemical curiosity; it acts as a template for Targeted Protein Interaction .

Mechanism of Action (General Scaffold Utility)

The piperidine-4-carboxamide core mimics the transition state of peptide bonds or acts as a bioisostere for proline/phenylalanine residues.

-

GPCR Antagonism (e.g., CCR5): The basic nitrogen interacts with Aspartate/Glutamate residues deep in the transmembrane bundle (ionic lock), while the benzyl tail engages hydrophobic clusters in the extracellular loops.

-

Enzyme Inhibition (e.g., sQC): The amide carbonyl coordinates with the active site metal ion (often Zinc), while the piperidine ring occupies the substrate binding groove.

Figure 2: Pharmacophoric mapping of the scaffold interactions within a generic binding pocket.

Conclusion & Recommendations

This compound is a robust, high-Fsp3 scaffold that balances solubility (via the piperidine amine) with binding affinity (via the aromatic tail).

Key Recommendations for Researchers:

-

Salt Selection: Always store and test this compound as a salt (HCl or TFA) to ensure stability and solubility. The free base may absorb

from the air. -

SAR Expansion: To improve potency, explore rigidifying the linker (e.g., restricted rotation) or substituting the 4-methyl group with bioisosteres like -Cl or -

to probe electronic effects without altering steric bulk. -

Permeability: If BBB penetration is required, cap the piperidine nitrogen (e.g., N-methylation or carbamate formation) to remove the positive charge, though this will sacrifice solubility.

References

-

PubChem. (2025).[2][3] Compound Summary: this compound (CID 883967).[1] National Library of Medicine. [Link]

-

Vice, S., et al. (2001).[4] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[4] [Link]

-

Xie, X., et al. (2014).[5] Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 73, 1-9. [Link]

-

Tran, T., et al. (2021).[6] Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423.[7] [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

- 1. PubChemLite - this compound (C14H20N2O) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methylpiperidine-4-carboxamide | C7H14N2O | CID 2760460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 5. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrpc.com [ijrpc.com]

- 7. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity of N-(4-methylbenzyl)piperidine-4-carboxamide Derivatives

Executive Summary

N-(4-methylbenzyl)piperidine-4-carboxamide represents a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for the development of neuroprotective and antineoplastic agents. Its structural versatility allows it to bridge the chemical space between Acetylcholinesterase (AChE) inhibitors (for Alzheimer's disease) and MALT1 proteolytic inhibitors (for B-cell lymphomas).

This technical guide provides a rigorous analysis of the scaffold's biological activity, synthetic pathways, and pharmacological validation protocols. It is designed for researchers requiring actionable data on structure-activity relationships (SAR) and experimental methodologies.

Chemical Basis & Structural Pharmacology[1]

The molecule comprises three distinct pharmacophoric regions that dictate its biological profile:

-

The Piperidine Core: A protonatable nitrogen at physiological pH (pKa ~10-11), essential for cation-pi interactions within the catalytic gorges of enzymes like AChE.

-

The Carboxamide Linker: Provides hydrogen bond donor/acceptor sites, facilitating rigid orientation within the binding pocket.

-

The N-(4-methylbenzyl) Tail: A lipophilic moiety that targets the Peripheral Anionic Site (PAS) of AChE or hydrophobic pockets in MALT1. The para-methyl group enhances lipophilicity (

) and metabolic stability compared to unsubstituted benzyl analogs.

Structure-Activity Relationship (SAR)

-

AChE Selectivity: Substitution on the piperidine nitrogen (N1) with bulky hydrophobic groups (e.g., indanone, benzyl) creates dual-binding inhibitors that span the catalytic active site (CAS) and PAS.

-

Potency Modulation: The 4-methyl substituent on the benzyl amide increases binding affinity via van der Waals interactions with aromatic residues (e.g., Trp286 in AChE).

Synthetic Pathway

Objective: Efficient synthesis of this compound precursors.

The synthesis typically follows a convergent route involving the activation of piperidine-4-carboxylic acid followed by amidation.

Graphviz Diagram: General Synthetic Scheme

Caption: Convergent synthesis via EDCI/HOBt coupling of protected piperidine acid with 4-methylbenzylamine.

Detailed Protocol: Amide Coupling

-

Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 eq), 4-Methylbenzylamine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (Solvent).

-

Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in dry DCM at 0°C. Add EDCI and HOBt; stir for 30 mins to form the active ester.

-

Coupling: Add 4-Methylbenzylamine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc).

Biological Activity: Neurodegeneration (AChE Inhibition)

The primary application of this scaffold is in the design of Dual Binding Site AChE Inhibitors . The N-(4-methylbenzyl) moiety is designed to interact with the Peripheral Anionic Site (PAS), preventing the aggregation of Amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.

Mechanism of Action

The piperidine ring binds to the Catalytic Anionic Site (CAS), while the 4-methylbenzyl amide extends to the PAS. This dual occupancy inhibits acetylcholine hydrolysis and blocks Aβ-induced neurotoxicity.

Graphviz Diagram: AChE Inhibition Pathway

Caption: Dual-site binding mechanism preventing ACh hydrolysis and Amyloid-beta aggregation.

Experimental Protocol: Ellman’s Assay (Modified)

Purpose: To determine the IC50 of the derivative against AChE.

-

Buffer Preparation: 0.1 M phosphate buffer (pH 8.0).

-

Enzyme Solution: AChE (from Electrophorus electricus), 0.03 U/mL.

-

Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

-

Procedure:

-

Incubate 100 µL enzyme + 20 µL test compound (various concentrations) for 15 min at 25°C.

-

Add 100 µL DTNB and 20 µL ATCI.

-

Measure absorbance at 412 nm every 30s for 5 mins using a microplate reader.

-

-

Calculation: Calculate % inhibition =

. Plot log[concentration] vs. % inhibition to determine IC50.

Comparative Biological Data[2][3]

The following table summarizes the inhibitory potency of N-benzylpiperidine-4-carboxamide derivatives, highlighting the impact of the 4-methyl substitution compared to other analogs.

| Compound ID | R-Group (Benzyl) | Target | IC50 (µM) | Selectivity (AChE/BuChE) | Source |

| Ref-1 (Donepezil) | N/A (Standard) | AChE | 0.012 | High | [1] |

| Analog A | 4-Methylbenzyl | AChE | 0.45 ± 0.05 | 12.5 | [2] |

| Analog B | Unsubstituted Benzyl | AChE | 1.20 ± 0.15 | 8.0 | [2] |

| Analog C | 4-Chlorobenzyl | AChE | 0.08 ± 0.01 | 25.0 | [3] |

| Analog D | 4-Methylbenzyl | MALT1 | 15.2 | N/A | [4] |

Note: Analog A demonstrates that the 4-methyl group improves potency over the unsubstituted benzyl (Analog B) likely due to enhanced hydrophobic fit in the PAS, though electron-withdrawing groups (Analog C) may offer superior potency in specific series.

Emerging Applications: Oncology (MALT1)

Recent studies indicate that N-aryl-piperidine-4-carboxamides can inhibit MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) proteolytic activity [4].[1]

-

Relevance: MALT1 is a key driver in NF-κB signaling for B-cell lymphomas.

-

Activity: Derivatives with the 4-methylbenzyl motif have shown micromolar inhibition, serving as lead compounds for optimization into non-covalent inhibitors for autoimmune diseases and lymphoma.

References

-

Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

-

Panayides, J. L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[2][3][4] European Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[5] "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." BenchChem Technical Reports. Link

-

Schlapbach, A., et al. (2018). "N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity."[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tlooto.com [tlooto.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Piperidine-4-Carboxamide Scaffold in Medicinal Chemistry

An In-depth Technical Guide to N-(4-methylbenzyl)piperidine-4-carboxamide

Abstract this compound is a synthetic organic compound featuring a piperidine-4-carboxamide scaffold, a structural motif of significant interest in medicinal chemistry and drug development. While this specific molecule is primarily utilized as a synthetic intermediate, its core structure is present in a wide array of biologically active agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and methods for its analytical characterization. Furthermore, it explores the broader pharmacological context of the piperidine-4-carboxamide class, highlighting its role as a versatile scaffold for developing novel therapeutics targeting a range of conditions, including neurodegenerative diseases, cancer, and infectious diseases. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered structure provides a flexible yet conformationally defined three-dimensional framework that can be strategically decorated to optimize interactions with biological targets.[1] When functionalized at the 4-position with a carboxamide linker, the resulting piperidine-4-carboxamide scaffold becomes a particularly versatile building block in drug discovery.[3] The amide bond offers a stable, metabolically robust linkage compared to esters, while the nitrogen atoms of the piperidine ring and the amide group can serve as key hydrogen bond donors or acceptors.[4]

This structural framework has been successfully exploited to develop potent and selective modulators of various biological targets. Derivatives of piperidine-4-carboxamide have been investigated as cholinesterase inhibitors for Alzheimer's disease, MALT1 protease inhibitors for B-cell lymphomas, and agents with analgesic and antimicrobial properties.[3][4][5] this compound serves as a key exemplar of this class, embodying the core structure from which more complex and functionally diverse molecules can be synthesized.

Physicochemical and Structural Characterization

A precise understanding of a compound's fundamental properties is critical for its application in research and development.

Molecular Identity

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H20N2O | [6] |

| Molecular Weight | 232.32 g/mol (Average) | |

| Monoisotopic Mass | 232.15756 Da | [6] |

| IUPAC Name | N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | [6] |

| CAS Number | 883967-01-3 | |

| SMILES | CC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | [6] |

| InChIKey | ULJXLBQGZILJIY-UHFFFAOYSA-N | [6] |

Structural Elucidation

The molecule's structure consists of three primary moieties: a piperidine ring, a 4-methylbenzyl (p-tolyl) group, and a carboxamide linker that connects them. This arrangement provides both hydrophobic (the benzyl group) and hydrophilic (the amide and piperidine nitrogen) regions, which is a common feature in pharmacologically active compounds designed to interact with protein binding pockets.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via standard amide coupling chemistry. The choice of starting materials allows for a convergent and high-yielding approach suitable for laboratory-scale synthesis and scale-up.

Retrosynthetic Analysis

A logical retrosynthetic disconnection is made across the two amide bonds. The primary disconnection is at the C-N bond of the carboxamide, yielding piperidine-4-carboxylic acid and 4-methylbenzylamine. This is a standard and reliable transformation. An alternative, also viable, is the disconnection at the piperidine nitrogen, which would involve the alkylation of piperidine-4-carboxamide with a 4-methylbenzyl halide.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol: Amide Coupling

This protocol describes the coupling of piperidine-4-carboxylic acid with 4-methylbenzylamine using a standard peptide coupling reagent system.

Materials:

-

Piperidine-4-carboxylic acid

-

4-Methylbenzylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

-

Activation: Add HOBt (1.1 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the HOBt-ester is the key activation step, preparing the carboxylic acid for nucleophilic attack while suppressing side reactions.

-

Amine Addition: In a separate flask, dissolve 4-methylbenzylamine (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). DIPEA acts as a non-nucleophilic organic base to neutralize the HCl byproduct from EDC and the hydrochloride salt of the starting material if used.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is generally effective at isolating the pure this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is essential and is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.

-

Expected Ion: In positive ion mode, the primary expected ion is the protonated molecule [M+H]⁺.

-

Calculated m/z: 233.16484.[6]

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including cleavage at the amide bond and fragmentation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While no public spectra are available, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR:

-

A singlet corresponding to the methyl group protons on the benzyl ring (~2.3 ppm).

-

Aromatic protons of the benzyl group appearing as two doublets (an AA'BB' system) in the ~7.1-7.2 ppm region.

-

A doublet for the benzylic CH₂ protons (~4.3 ppm), coupled to the amide N-H.

-

A broad triplet for the amide N-H proton (~6.0-8.0 ppm).

-

A series of multiplets for the piperidine ring protons between ~1.5 and 3.0 ppm.

-

-

¹³C NMR:

-

A signal for the methyl carbon (~21 ppm).

-

Signals for the piperidine ring carbons (~25-55 ppm).

-

Signals for the benzylic CH₂ carbon (~44 ppm).

-

Aromatic carbon signals (~127-140 ppm).

-

A downfield signal for the carbonyl carbon of the amide (~175 ppm).

-

Applications in Drug Discovery and Development

While this compound itself is not reported to have significant biological activity, its true value lies in its role as a versatile synthetic intermediate and a foundational scaffold for building more complex drug candidates.

Role as a Synthetic Intermediate

This compound is an ideal starting point for further chemical elaboration. The secondary amine of the piperidine ring can be readily functionalized via alkylation, acylation, or sulfonylation reactions to introduce diverse substituents.[7] This allows for the rapid generation of chemical libraries to probe structure-activity relationships (SAR) for a given biological target. For instance, attaching various aryl or heterocyclic groups to the piperidine nitrogen has been a successful strategy in developing potent enzyme inhibitors.[4]

Pharmacological Context: A Scaffold for Diverse Bioactivity

The broader class of N-substituted piperidine-4-carboxamides has been a fruitful area of research, yielding compounds with a wide range of pharmacological activities:

-

Cholinesterase Inhibition: N-benzylpiperidine carboxamide derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), a key target in the palliative treatment of Alzheimer's disease.[4]

-

5α-Reductase Inhibition: Certain N-substituted piperidine derivatives act as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[8]

-

Analgesic and Dopamine Reuptake Inhibition: The piperidine-4-carboxamide core is found in molecules designed as analgesics and dopamine reuptake inhibitors, suggesting potential applications in pain management and neurological disorders.[3]

-

Anticancer and Anti-inflammatory Activity: N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of the MALT1 protease, a critical enzyme in signaling pathways related to B-cell lymphomas and autoimmune diseases.[5]

Conclusion

This compound is a well-defined chemical entity whose primary significance is derived from its membership in the pharmacologically important piperidine-4-carboxamide class. This guide has detailed its fundamental properties, provided a robust and reproducible synthetic workflow, and outlined standard analytical methods for its characterization. For researchers and drug development professionals, this compound represents a valuable and versatile building block, providing a reliable starting point for the synthesis of novel therapeutic agents across diverse disease areas. The established success of its derivatives underscores the enduring utility of the piperidine-4-carboxamide scaffold in modern medicinal chemistry.

References

-

PubChem. This compound. Available at: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

-

Gaggero, N., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-87. Available at: [Link]

-

Wikipedia. 4-Benzylpiperidine. Available at: [Link]

-

Ahmad, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1). Available at: [Link]

-

Panayides, J-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available at: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1). Available at: [Link]

-

Gebauer, M., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2248-2252. Available at: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

-

Singh, A., & Kumar, Dr. A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

Sources

- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C14H20N2O) [pubchemlite.lcsb.uni.lu]

- 7. Buy 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide [smolecule.com]

- 8. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for N-(4-methylbenzyl)piperidine-4-carboxamide

Application Note: HPLC Method Development & Validation for N-(4-methylbenzyl)piperidine-4-carboxamide

Introduction & Chemical Context

This compound is a pharmacologically relevant scaffold, often serving as an intermediate in the synthesis of TRPV1 antagonists, antiviral agents (e.g., against CMV), and neurological drugs targeting monoamine receptors.

-

Chemical Structure: The molecule consists of a basic piperidine ring (secondary amine) linked via a carboxamide moiety to a hydrophobic 4-methylbenzyl group.[1]

-

Physicochemical Challenges:

-

Basicity: The piperidine nitrogen has a calculated pKa of ~10.8–11.[1]0. At neutral or weakly acidic pH, it exists predominantly as a cation (

).[1] -

Peak Tailing: On traditional silica-based C18 columns, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing and poor resolution.[1]

-

Hydrophobicity: The 4-methylbenzyl group provides moderate retention (

), necessitating a gradient elution for efficient separation from polar impurities.[1]

-

Scope of this Guide: This protocol details a Dual-Path Method Development Strategy . We provide a "Gold Standard" High-pH method for Quality Control (QC) to maximize peak symmetry, and a Low-pH method compatible with LC-MS for impurity profiling.[1]

Method Development Strategy

The following workflow illustrates the decision logic used to select the optimal stationary phase and pH conditions.

Figure 1: Decision tree for selecting chromatographic conditions based on analytical goals.

Experimental Protocols

Protocol A: High-pH Method (Recommended for Purity/QC)

Rationale: Operating at pH 10 (near the pKa) deprotonates a significant fraction of the piperidine amine. The neutral species exhibits reduced silanol interaction, resulting in superior peak symmetry and increased retention.[1]

| Parameter | Specification |

| Column | Waters XBridge BEH C18 , 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid Silica) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer for basic analytes) |

| Detection | UV @ 215 nm (Amide) and 254 nm (Benzyl) |

| Injection Vol | 5–10 µL |

Gradient Table (Protocol A):

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 10.0 | 5 | 95 | Linear |

| 12.0 | 5 | 95 | Hold |

| 12.1 | 95 | 5 | Re-equilibrate |

| 15.0 | 95 | 5 | End |[1]

Protocol B: Low-pH Method (Recommended for LC-MS)

Rationale:[1] For mass spectrometry, volatile acidic buffers are required.[1] We utilize a Charged Surface Hybrid (CSH) column which applies a low-level surface charge to repel the protonated amine, preventing tailing even at low pH.

| Parameter | Specification |

| Column | Waters XSelect CSH C18 , 2.1 x 100 mm, 2.5 µm (or Agilent Poroshell HPH) |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min (Scaled for 2.1 mm ID) |

| Column Temp | 45°C |

| Detection | UV @ 215 nm; MS (ESI+) |

Gradient Table (Protocol B):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 13.0 | 5 |

Sample Preparation & System Suitability

Diluent Selection: The free base is moderately soluble in organic solvents but may be limited in pure water.[1]

-

Stock Solution: Dissolve 10 mg in 10 mL Methanol (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with 50:50 MeCN:Water .

-

Critical Note: Do not use 100% organic diluent for injection as it causes "solvent wash-through" (split peaks) for early eluting polar impurities.[1]

-

System Suitability Criteria (USP <621>):

-

Tailing Factor (

): NMT 1.5 (Target < 1.2 for High pH method). -

Theoretical Plates (

): > 5,000 (for 100 mm column).[1] -

Precision (%RSD): < 0.5% for retention time; < 1.0% for area (n=5 injections).

Method Validation Parameters (ICH Q2)

The following data summarizes typical performance metrics for this scaffold using Protocol A .

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity | ||

| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (at 100% spike level) |

| Precision (Repeatability) | RSD < 1.0% | 0.3% (n=6) |

| LOD / LOQ | S/N > 3 / S/N > 10 | LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL |

| Specificity | Resolution ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Secondary silanol interactions.[1] | Switch to Protocol A (High pH) . If using Low pH, ensure column is "Base Deactivated" (CSH or Polar Embedded). Add 5mM Ammonium Formate to buffer.[1] |

| Split Peaks | Solvent mismatch. | Sample solvent is stronger than mobile phase.[1] Dilute sample in starting mobile phase (5% MeCN). |

| Carryover | Adsorption of basic amine to injector.[1] | Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid .[1] The acid helps desorb the base from the needle surface.[1] |

| Retention Time Drift | pH instability.[1] | Ammonium Bicarbonate is volatile.[1] Prepare fresh buffer daily and cap bottles tightly.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54682458, this compound.[1] Retrieved from [Link]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for basic drug separation).

-

Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. (Basis for High pH/CSH column selection).

-

SIELC Technologies. (2024).[1] Separation of Piperidine Carboxamide Derivatives on Newcrom R1.[1][2] Retrieved from [Link] (Analogous method reference).

-

International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

preparation of N-(4-methylbenzyl)piperidine-4-carboxamide stock solutions

An Application Note and Protocol for the Preparation of N-(4-methylbenzyl)piperidine-4-carboxamide Stock Solutions

Abstract

This guide provides a comprehensive, field-proven protocol for the preparation, handling, and storage of stock solutions for this compound. The N-benzyl piperidine motif is a crucial structural component in medicinal chemistry, utilized to fine-tune the efficacy and physicochemical properties of drug candidates.[1] Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible experimental results in drug discovery and development. This document outlines the compound's physicochemical profile, details best practices for solvent selection and safe handling, and presents a step-by-step protocol for generating high-quality, stable stock solutions suitable for downstream applications.

Compound Profile and Physicochemical Properties

This compound belongs to the carboxamide class of organic compounds. The amide functional group is generally stable, but can undergo hydrolysis under strong acidic or basic conditions.[2] The overall structure suggests limited solubility in aqueous solutions but good solubility in organic solvents.

While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its structural components: a piperidine ring, a carboxamide linker, and a methylbenzyl group. The molecular weight is a critical parameter for all concentration calculations.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₂₀N₂O | - |

| Molecular Weight | 232.32 g/mol | Calculated |

| Predicted Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in water. | Inferred from related structures[3] |

| Physical Form | Likely a solid at room temperature. | Inferred from related structures |

| Stability | Stable under recommended storage conditions.[4] | General chemical principles[5] |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8]

-

Waste Disposal: Dispose of chemical waste, including unused stock solutions and contaminated materials, in accordance with federal, state, and local environmental regulations. Do not pour down the drain.[9]

Core Principles of Stock Solution Preparation

The reliability of any experiment hinges on the quality of the reagents used. Stock solutions are concentrated liquids that are diluted to create working solutions of a desired, lower concentration, a practice that saves time and improves accuracy.[10]

Rationale for Solvent Selection

The choice of solvent is the most critical factor in preparing a stock solution. The principle of "like dissolves like" is paramount; the solvent's polarity should be matched to the compound.[11]

-

Dimethyl Sulfoxide (DMSO): For non-polar to moderately polar compounds like this compound, DMSO is the solvent of choice for biological applications.[12][13] It has excellent solvating power for a wide range of organic molecules. However, it is important to note that DMSO is not inert; it can have biological effects on its own, and the final concentration in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[14]

-

Ethanol (EtOH): Ethanol is another viable option and can be preferable in certain applications where DMSO is contraindicated. Its solvating power may be slightly lower for highly non-polar compounds.

-

Aqueous Buffers (e.g., PBS): Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's predicted low water solubility and is not recommended for creating a primary stock.

Ensuring Accuracy and Preventing Contamination

-

Weighing: Use a calibrated analytical balance to accurately weigh the solid compound. For quantities under 10 mg, it is often best practice to dissolve the entire contents of the vial rather than attempting to weigh out a smaller amount.[14]

-

Sterility: If the stock solution is intended for cell culture, it should be sterile-filtered through a 0.2 µm syringe filter compatible with the chosen solvent (e.g., a PTFE filter for DMSO).[14]

Maximizing Stability and Longevity

-

Storage Temperature: To prevent degradation, stock solutions should be stored at low temperatures. A temperature of -20°C is suitable for short-to-medium term storage (up to one month), while -80°C is recommended for long-term storage (up to 6 months or longer).[14]

-

Aliquoting: The single most effective way to preserve the integrity of a stock solution is to aliquot it into smaller, single-use volumes.[14] This practice prevents contamination and, crucially, avoids repeated freeze-thaw cycles which can cause compound degradation and precipitation from the solution.

-

Light and Air Sensitivity: While not specifically documented for this compound, many organic molecules are sensitive to light and air.[15] Storing aliquots in amber or opaque vials and ensuring they are tightly sealed is a prudent measure.

Detailed Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening and drug development applications.

Required Materials and Equipment

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Appropriate volumetric flask or conical tube

-

Pipettors and sterile tips

-

Vortex mixer and/or sonicator

-

Sterile, amber or opaque cryovials for aliquots

-

0.2 µm PTFE syringe filter (optional, for sterile applications)

Step-by-Step Dissolution Procedure

1. Calculation of Required Mass and Volume: The fundamental formula for molar solutions is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .[10]

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution of this compound (MW = 232.32 g/mol ):

-

Mass = 0.010 mol/L * 0.001 L * 232.32 g/mol = 0.00232 g = 2.32 mg

2. Weighing the Compound:

-

Accurately weigh out 2.32 mg of this compound powder using an analytical balance and place it into a suitable vessel (e.g., a 1.5 mL microcentrifuge tube or a small glass vial).

3. Solvent Addition:

-

Add 1.0 mL of high-purity DMSO to the vessel containing the compound.

4. Dissolution:

-

Tightly cap the vessel.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vessel in a bath sonicator for 5-10 minutes to facilitate dissolution.

-

Self-Validation Check: Visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. If particulates remain, continue sonication or gentle warming (not to exceed 40°C).[4]

5. Aliquoting and Storage:

-

Dispense the stock solution into single-use volumes (e.g., 20 µL or 50 µL) in clearly labeled, tightly sealed cryovials.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation workflow.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. download.basf.com [download.basf.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. peptide.com [peptide.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. tutorchase.com [tutorchase.com]

- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. captivatebio.com [captivatebio.com]

- 15. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]

Troubleshooting & Optimization

overcoming degradation of N-(4-methylbenzyl)piperidine-4-carboxamide in solution

Technical Support Center: Stability Optimization for N-(4-methylbenzyl)piperidine-4-carboxamide

Executive Summary: The Stability Triad

As researchers working with This compound , you are managing a molecule with three distinct chemical vulnerabilities. Understanding the interplay between these functional groups is critical for interpreting degradation data and designing stable formulations.

-

The Secondary Amine (Piperidine Ring): The most reactive center. It is highly nucleophilic, prone to N-oxidation, and susceptible to electrophilic attack (e.g., by aldehydes in excipients).

-

The Benzylic Amide Linkage: While amides are generally stable, the benzylic position (–CH₂–Ar) is susceptible to radical autoxidation, particularly under light exposure.

-

The 4-Methylbenzyl Group: The electron-donating methyl group activates the aromatic ring, increasing susceptibility to oxidative shifts and potential quinone-methide formation under extreme stress.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My clear solution has turned yellow/brown after 24 hours. What happened?

Diagnosis: This is the hallmark of oxidative degradation , likely initiating at the secondary amine or the electron-rich aromatic ring.

-

The Mechanism: Secondary amines react with dissolved oxygen or peroxides to form hydroxylamines (

), which can further oxidize to nitrones.[1] These species often polymerize or conjugate to form colored chromophores (yellow/brown). -

Immediate Action:

Q2: LC-MS shows a new impurity peak at M+16. Is this hydrolysis?

Diagnosis: No. M+16 typically indicates the addition of one oxygen atom, pointing to N-Oxidation .

-

The Cause: Reaction of the piperidine nitrogen with peroxides or singlet oxygen.

-

Differentiation: Hydrolysis of the amide bond would result in a mass shift corresponding to the loss of the benzylamine group (cleavage), not a simple addition of oxygen.

-

Solution: Sparge buffers with Nitrogen or Argon to remove dissolved oxygen and store samples in the dark.

Q3: I see "ghost peaks" at M+12 or M+30 in my formulation containing PEG/Tween.

Diagnosis: These are Formaldehyde/Acetaldehyde Adducts .

-

The Mechanism: Polyethylene glycols (PEGs) and polysorbates degrade to release trace formaldehyde. The free secondary amine on your piperidine ring reacts with formaldehyde to form a hemiaminal (+30 Da) or, after water loss, an imine/enamine, or a methylated species (+12 Da via Eschweiler-Clarke type mechanisms in situ).

-

Correction: Avoid PEG for long-term storage if possible. If PEG is required, use an aldehyde scavenger (e.g., Meglumine, though this may alter pH) or ensure the excipient is fresh and stored under nitrogen.

Q4: The drug precipitates when I adjust the pH to 8.0. Why?

Diagnosis: You have likely suppressed the ionization of the piperidine nitrogen.

-

The Chemistry: The piperidine secondary amine has a pKa of approximately 10–11. At pH 8.0, a significant fraction remains protonated (charged/soluble), but as you approach the pKa, the neutral (free base) fraction increases. The free base is significantly less soluble in aqueous media.

-

Recommendation: Maintain pH between 5.5 and 6.5. This keeps the amine protonated (solubilized) while avoiding the acidic extremes that catalyze amide hydrolysis.

Part 2: Degradation Pathways & Visualization

The following diagram maps the specific degradation risks associated with this scaffold.

Figure 1: Mechanistic degradation map highlighting the three primary instability vectors: Oxidation (Red), Hydrolysis (Yellow), and Excipient Adducts (Green).

Part 3: Stabilization Protocols

Protocol A: pH Optimization & Buffer Selection

Objective: Balance solubility (requires protonated amine) with chemical stability (requires neutral pH).

-

Target pH: 6.0 ± 0.2.

-

Buffer Choice:

-

Recommended: Phosphate buffer (10–50 mM). It is chemically inert toward amines.

-

Avoid: Citrate buffer (can chelate metals but sometimes promotes iron-catalyzed oxidation) or Carbonate (too basic).

-

-

Preparation:

-

Dissolve API in a minimal amount of DMSO or acidified water.

-

Slowly add 50 mM Sodium Phosphate (pH 6.0) while stirring.

-

Verification: Measure pH immediately. If precipitation occurs, lower pH to 5.5.

-

Protocol B: Antioxidant Screening

Objective: Determine if the degradation is radical-mediated or peroxide-mediated.

| Antioxidant | Conc.[4] (% w/v) | Target Mechanism | Notes |

| Sodium Metabisulfite | 0.1 - 0.2% | Scavenges oxygen & peroxides | Best for acidic/neutral pH. |

| EDTA (Disodium) | 0.05% | Chelates metal ions (Fe, Cu) | Prevents metal-catalyzed autoxidation. |

| Methionine | 0.5% | Sacrificial nucleophile | Excellent for preventing N-oxidation. |

| BHT | 0.02% | Radical scavenger | Requires co-solvent (ethanol/PEG) to dissolve. |

Experimental Setup:

-

Prepare a 1 mg/mL drug solution in pH 6.0 buffer.

-

Split into 4 vials: Control, +EDTA, +Metabisulfite, +Methionine.

-

Stress condition: 40°C / 75% RH for 7 days.

-

Analyze via HPLC-UV/MS.

-

If EDTA helps: Contamination by trace metals is the cause.

-

If Methionine helps: Peroxide-mediated N-oxidation is the cause.

-

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve stability failures in real-time.

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of instability.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] (2003).[6][7] Defines stress testing and stability protocols.

-

Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32 (2002). Detailed mechanisms of N-oxidation and benzylic oxidation.

-

Crowley, P., & Martini, L. Excipients for Pharmaceutical Formulation. (2022).[8] Discusses peroxide and aldehyde impurities in PEGs and Polysorbates.

-

Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Comprehensive guide on distinguishing hydrolysis from oxidation.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijrpc.com [ijrpc.com]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. ICH Official web site : ICH [ich.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Amide Coupling with Piperidine Derivatives

Status: Active Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Piperidine Paradox

Piperidine derivatives present a unique dichotomy in amide coupling. While piperidine itself is a strong nucleophile (

This guide addresses the three most common failure modes reported by medicinal chemists:

-

Steric Arrest: Complete lack of conversion with 2,6-disubstituted piperidines.[1]

-

Silent Epimerization: Loss of chirality in piperidine-2-carboxylic acids.[1]

-

Guanidinylation: Formation of stable byproducts when using uronium reagents (HATU/HBTU).[1]

Module 1: Diagnostic Workflow

Before altering your reaction, diagnose the failure mode using the decision matrix below.

Figure 1: Decision tree for troubleshooting piperidine amide couplings based on substrate structure and failure analysis.

Module 2: Overcoming The "Steric Wall" (2,6-Substitution)

The Issue: Coupling a carboxylic acid to 2,2,6,6-tetramethylpiperidine (TMP) or 2,6-dimethylpiperidine often fails with standard carbodiimides (EDC/DIC) or even HATU.[1] The steric bulk prevents the formation of the tetrahedral intermediate.

The Mechanism of Failure: Standard active esters (OBt/OAt) are too bulky to approach the hindered nitrogen of the piperidine. You need a "smaller" electrophile: the Acid Chloride .

Protocol A: Neutral Acid Chloride Generation (Ghosez’s Reagent) Use this when the substrate is acid-sensitive and cannot tolerate oxalyl chloride/thionyl chloride.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2–1.5 equiv)[1]

Step-by-Step:

-

Dissolve the carboxylic acid in dry DCM (0.2 M).[1]

-

Add Ghosez’s Reagent dropwise at 0°C.[1]

-

Stir at room temperature for 1–3 hours. Monitor by TLC (aliquot quenched with MeOH to check for methyl ester formation).

-

Crucial Step: Once acid chloride formation is complete, add the hindered piperidine (1.2 equiv) and DIPEA (2.0 equiv).[1]

-

Reflux may be required for 2,2,6,6-TMP derivatives.[1]

Expert Insight: Ghosez's reagent forms the acid chloride under strictly neutral conditions, avoiding the HCl generation associated with thionyl chloride [1].

Module 3: Preventing Epimerization (Chiral Integrity)

The Issue: When coupling N-protected piperidine-2-carboxylic acid (or coupling to a chiral acid), significant racemization (10–40% ee loss) is observed.[1]

The Mechanism: Secondary amines like piperidine are nucleophilic but sterically demanding. This slows down the direct attack on the active ester, giving the activated acid time to cyclize into an oxazolone (azlactone) intermediate, which readily epimerizes.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling T3P is superior to HATU for chiral preservation because it does not generate a good leaving group that stabilizes the oxazolone.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

Piperidine derivative (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

-

Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1]

Step-by-Step:

-

Dissolve Acid and Piperidine in EtOAc (Green solvent preferred) or DMF (0.1 M).[1]

-

Cool to 0°C.

-

Add the Base (Pyridine is best for suppressing epimerization) [2].[1]

-

Add T3P solution dropwise.[1]

Data Comparison: Epimerization Rates

| Coupling Reagent | Base | % D-Isomer Formed (Typical) |

|---|---|---|

| T3P | Pyridine | < 1.0% |

| COMU | DIPEA | 2–5% |

| HATU | DIPEA | 5–15% |

| EDC/HOBt | DIPEA | 10–30% |[1]

Expert Insight: T3P byproducts are water-soluble.[1][3][4] The workup is simply washing with water/bicarbonate, which is ideal for lipophilic piperidine amides [3].

Module 4: The "Guanidinylation" Trap

The Issue: Mass spectrometry shows a byproduct with mass [M+99] . The reaction stalled, and adding more HATU did not help.

The Cause: When the piperidine is hindered, it reacts too slowly with the HATU-activated ester. Instead, the unreacted piperidine attacks the HATU reagent itself at the uronium carbon, forming a guanidine byproduct. This effectively caps your amine.[1]

Solution:

-

Stop using Uronium reagents (HATU, HBTU, HCTU).

-

Switch to Phosphonium reagents (PyBOP) which cannot form guanidines.[1]

-

Alternatively: Use the Acid Chloride method (Protocol A).[1]

Visualizing the T3P Advantage

The following diagram illustrates why T3P is the preferred reagent for difficult piperidine couplings, highlighting the "Activation vs. Epimerization" pathway.

Figure 2: Kinetic pathway of T3P coupling.[1][4] The steric bulk of the propylphosphonic group minimizes the side-reaction into the racemizing oxazolone species.

FAQ: Rapid Fire Troubleshooting

Q: My piperidine is an HCl salt. Does this matter? A: Yes. You must neutralize the salt before adding the coupling agent. For T3P or HATU, add at least 1 extra equivalent of base (DIPEA/NMM).[1] If using acid chlorides, the HCl salt often reacts better in Schotten-Baumann conditions (biphasic DCM/aq Na2CO3).[1]

Q: I cannot use Ghosez's reagent. What is the next best option for 2,6-dimethylpiperidine? A: Use mixed anhydrides . React your acid with Isobutyl Chloroformate (IBCF) and NMM at -15°C to form the mixed anhydride, then add the piperidine. This is sterically smaller than an OBt ester.[1]

Q: How do I remove excess piperidine during workup? A: Piperidines are basic.[1] Wash the organic layer with 1M NaHSO4 or 0.5M HCl (if your product is not acid-sensitive).[1] If your product is basic (contains other amines), use a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to scavenge the secondary amine.[1]

References

-

Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979).[5] Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

Wissmann, H., & Kleiner, H. J. (1980).[1][7] New peptide synthesis with propanephosphonic acid anhydride.[1] Angewandte Chemie International Edition in English, 19(2), 133–134.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. chimia.ch [chimia.ch]

- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

Technical Support Center: Separation of N-(4-methylbenzyl)piperidine-4-carboxamide Isomers

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of N-(4-methylbenzyl)piperidine-4-carboxamide and its related isomers. The structural similarity of these compounds necessitates a robust and systematic approach to achieve baseline resolution, which is critical for accurate quantification, impurity profiling, and ensuring the safety and efficacy of pharmaceutical candidates.[1][2]

The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit chirality, leading to stereoisomers with potentially different pharmacological profiles.[1][3] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to empower you to overcome common separation hurdles.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the separation of piperidine carboxamide isomers.

Q1: I'm not getting any separation between my isomers. What's the first thing I should check?

A: The lack of separation, or co-elution, is typically due to insufficient selectivity of the chromatographic system. The first step is to evaluate your column choice. For positional isomers of aromatic compounds, standard C18 columns may not provide enough selectivity. Consider columns that offer alternative retention mechanisms, such as π-π interactions. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are excellent starting points for separating aromatic positional isomers.[4][5] If you suspect stereoisomers (enantiomers or diastereomers), a chiral stationary phase (CSP) is required.

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound is a frequent problem, often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[6] Here are several strategies to mitigate this:

-

Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2-3 using formic acid or phosphoric acid) protonates the silanol groups, minimizing their interaction with your basic analyte.[7]

-

Use a Modern, End-Capped Column: High-purity, Type B silica columns with advanced end-capping significantly reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[8][9]

-

Add a Competing Base: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to block the active silanol sites.[7] However, this can suppress ionization in mass spectrometry and is less common with modern columns.

-

Check for Extra-Column Volume: Ensure that all tubing is of a narrow internal diameter and that all connections are properly made to minimize dead volume, which can contribute to peak broadening.[9]

Q3: Should I use Reverse-Phase or Normal-Phase chromatography?

A: The choice depends on the nature of the isomers.

-

Reverse-Phase HPLC (RP-HPLC): This is the most common and versatile technique. It is highly effective for separating positional isomers and diastereomers, which have different physicochemical properties.

-

Normal-Phase HPLC (NP-HPLC) / Supercritical Fluid Chromatography (SFC): These techniques are often superior for chiral separations (enantiomers).[10] SFC, in particular, offers faster separations and is considered a greener alternative to NP-HPLC due to its use of supercritical CO2.[10][11][12] Polysaccharide-based chiral columns are frequently used in these modes.

Q4: I suspect I have enantiomers. How do I select the right chiral column?

A: Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is essential for their separation. The selection process is often empirical:

-

Polysaccharide-Based CSPs: Columns like those based on amylose or cellulose derivatives (e.g., Chiralpak® series) are the most widely used and successful for a broad range of compounds, including amides.[13][14][15] They are versatile and can be used in normal-phase, polar organic, and reverse-phase modes.

-

Pirkle-Type CSPs: These "brush-type" phases are also effective, particularly for compounds with π-acidic or π-basic groups. An advantage is the ability to invert the elution order by using a column with the opposite enantiomer of the chiral selector.[16]

-

Screening: The most efficient approach is to use a column screening system that automatically tests your sample on a variety of CSPs with different mobile phases.[1]

Q5: What are the main advantages of Supercritical Fluid Chromatography (SFC) for this separation?

A: SFC is an increasingly popular technique in the pharmaceutical industry, especially for chiral separations.[11][12][17] Its main advantages over HPLC include:

-

Higher Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations without a significant loss in efficiency.[11]

-

Reduced Solvent Consumption: SFC primarily uses compressed CO2, drastically reducing the amount of organic solvent required, making it a "green" technology.[12]

-

Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, potentially resolving isomers that are difficult to separate by liquid chromatography.[11]

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Method Development for Positional Isomer Separation by RP-HPLC

Positional isomers of this compound (e.g., 2-methylbenzyl or 3-methylbenzyl analogues) can be challenging to separate. This guide provides a systematic workflow.

Caption: RP-HPLC method development workflow for positional isomers.

-

Column Selection:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B (Option 1): Acetonitrile.

-

Mobile Phase B (Option 2): Methanol. (Acetonitrile and Methanol offer different selectivities and should be screened).

-

-

Initial Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm (or wavelength of maximum absorbance)

-

Gradient: 10% to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

-

Optimization:

-

Gradient Slope: If partial separation is observed, flatten the gradient around the elution time of the isomers to improve resolution.

-

Temperature: Increasing the temperature can sometimes alter selectivity and improve peak shape, but may also reduce retention.[18]

-

pH: The basic piperidine nitrogen makes retention sensitive to pH. Ensure the pH is at least 2 units below the pKa of your compound to maintain a consistent, protonated state.

-

| Issue | Potential Cause | Recommended Solution |

| Poor Resolution | Insufficient column selectivity. | Switch to a Phenyl-Hexyl or PFP stationary phase to leverage π-π interactions.[4] |

| Mobile phase organic modifier is not optimal. | Screen methanol as an alternative to acetonitrile; they offer different selectivities. | |

| Peak Tailing | Secondary interactions with residual silanols. | Use a mobile phase with a low pH (e.g., 0.1% formic or phosphoric acid) to suppress silanol activity. |

| Column overload. | Reduce sample concentration and/or injection volume. | |

| Inconsistent Retention Times | Poorly buffered mobile phase; column equilibration. | Use a formal buffer (e.g., phosphate) if pH is critical. Ensure the column is fully equilibrated before each injection. |

Guide 2: Chiral Separation of Stereoisomers by SFC/HPLC

The separation of enantiomers of this compound derivatives is crucial, as different stereoisomers can have vastly different biological activities.[19]

Caption: Decision tree for selecting a chiral separation method.

Supercritical Fluid Chromatography (SFC) is highly effective for chiral separations.[10][11][17]

-

Columns: Use a set of standard chiral screening columns (e.g., 150 x 4.6 mm, 5 µm):

-

Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

-

Amylose tris(3,5-dimethylphenylcarbamate) based CSP

-

Cellulose tris(4-methylbenzoate) based CSP

-

-

SFC System Conditions:

-

Mobile Phase A: Supercritical CO2

-

Mobile Phase B (Co-solvent): Methanol

-

Gradient: 5% to 40% B over 5 minutes

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40°C

-

Detection: UV at 254 nm

-

-

Optimization:

-

If separation is observed, optimize by switching to an isocratic mobile phase composition.

-

Screen other co-solvents like ethanol or isopropanol, which can significantly alter selectivity.

-

Adding a small amount of an additive (e.g., 0.1% diethylamine for a basic compound) can sometimes improve peak shape, but should be used with caution if interfacing with MS.

-

-

Columns: Use the same set of chiral screening columns as for SFC.

-

HPLC System Conditions:

-

Mobile Phase A: n-Hexane

-

Mobile Phase B: Isopropanol (IPA)

-

Isocratic Conditions to Screen:

-

90:10 (A:B)

-

80:20 (A:B)

-

70:30 (A:B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

-

Optimization:

-

Fine-tune the ratio of Hexane/IPA to achieve a resolution (Rs) > 1.5.

-

Ethanol can be used as an alternative to IPA.

-

References

- Waters Corporation. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.

- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.

- Wikipedia. (n.d.). Supercritical fluid chromatography.

- Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.

- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Positional Isomers.

- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.

- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016.

- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

- Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.

- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.

- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.

-

Pinto, M. M. M., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5538. Retrieved from [Link]

- Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.

-

Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. Retrieved from [Link]

- Welch, C. J., et al. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.

- Cogent. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.

-

Hyun, M. H., et al. (2016). Preparation of a New Chiral Stationary Phase Based on Macrocyclic Amide Chiral Selector for the Liquid Chromatographic Chiral Separations. Chirality, 28(3), 238-242. Retrieved from [Link]

-

Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

- Hassan, M., et al. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.

- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.

-

Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. Retrieved from [Link]

-

Plouffe, D. M., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(7), 1135-1148.e11. Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 4. welch-us.com [welch-us.com]

- 5. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 9. chromtech.com [chromtech.com]

- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. selvita.com [selvita.com]

- 13. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 15. mdpi.com [mdpi.com]

- 16. hplc.eu [hplc.eu]

- 17. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Validating N-(4-methylbenzyl)piperidine-4-carboxamide: A Comparative Guide to Elemental Analysis & Orthogonal Purity Assays

Executive Summary & Core Directive

The Challenge: In the development of piperidine-based pharmacophores—such as N-(4-methylbenzyl)piperidine-4-carboxamide (a scaffold often implicated in TRPV1 or carbonic anhydrase inhibitor research)—purity validation is frequently reduced to a simple LC-MS peak. However, for publication and biological assay reproducibility, this is insufficient. Solvates, inorganic salts, and trapped coupling reagents often escape UV/MS detection but drastically alter molecular weight and potency.

The Solution: This guide compares Combustion Elemental Analysis (CHN) against modern orthogonal alternatives (qNMR , HRMS ) to demonstrate why EA remains the "gatekeeper" for confirming bulk purity in synthetic intermediates.

Theoretical Framework: The Baseline

Before analyzing experimental data, the theoretical composition of the target molecule must be established. This serves as the "True Value" against which all methods are judged.

Target Molecule: this compound[1]

-

Molecular Formula:

[1] -

Molecular Weight: 232.33 g/mol

-

Physical State: Typically a white to off-white solid.

Table 1: Theoretical Elemental Composition

| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |

| Carbon (C) | 14 | 12.011 | 168.15 | 72.38% |

| Hydrogen (H) | 20 | 1.008 | 20.16 | 8.68% |

| Nitrogen (N) | 2 | 14.007 | 28.01 | 12.06% |

| Oxygen (O) | 1 | 15.999 | 15.99 | 6.89% |

Comparative Analysis: EA vs. The Alternatives

This section evaluates three primary validation methods. We analyze their "performance" in detecting the most common synthesis error for this compound: Residual Trifluoroacetic Acid (TFA) Salt Formation.

Context: This compound is often synthesized via Boc-deprotection of N-Boc-piperidine-4-carboxylic acid. If deprotected with TFA and not fully neutralized, the product exists as a partial or full TFA salt (